Acetamide, 2-amino-N-dodecyl-
Description
Contextualizing 2-Amino-N-dodecylacetamide within Amide Chemistry Research
Amides are a cornerstone of organic chemistry, with the amide bond being fundamental to the structure of proteins and various synthetic polymers. nih.govresearchgate.net The field of amide chemistry is vast, encompassing the synthesis, structure, and reactivity of this functional group. jst.go.jp 2-Amino-N-dodecylacetamide fits within this broad area as a functionalized primary amide. Its specific structure, however, places it at the intersection of several specialized sub-fields.
The presence of a primary amine and a long alkyl chain makes it a subject of study in the area of functionalized and amphiphilic amides. Research in this domain often focuses on how the interplay between the hydrophilic amide and amine groups and the hydrophobic alkyl chain dictates the molecule's self-assembly properties and its interactions with other molecules and surfaces. acs.orgrsc.orgumich.edu The amide linkage in 2-Amino-N-dodecylacetamide provides structural rigidity and is relatively stable to hydrolysis, a key feature in many of its applications. researchgate.net
| Property | Value |
| Molecular Formula | C14H30N2O |
| Molecular Weight | 242.40 g/mol |
| IUPAC Name | 2-amino-N-dodecylacetamide |
| Synonyms | glycine (B1666218) laurylamide, 2-amino-n-dodecylacetamide |
| CAS Number | 59404-81-8 |
A table showing the basic chemical properties of 2-Amino-N-dodecylacetamide. Data sourced from PubChem. eppcgs.org
Historical Perspective of Aminoacetamide Derivatives in Scientific Inquiry
The scientific investigation of amino acid amides, the class to which 2-Amino-N-dodecylacetamide belongs, has a rich history rooted in the quest to understand and mimic biological processes. Early research into amino acid derivatives was foundational to the development of peptide chemistry. The synthesis of amino acid amides was a critical step in developing methods for forming peptide bonds, the linkages that form the backbone of proteins.
Over the latter half of the 20th century, systematic research into substituted acetamides, including aminoacetamide derivatives, gained momentum in medicinal chemistry. researchgate.net Scientists explored how modifying the structure of these compounds could lead to novel therapeutic agents with a wide range of biological activities. nih.govgoogle.com For instance, various N-substituted amino acid derivatives have been investigated for their potential anticonvulsant properties. nih.gov The development of synthetic routes to produce these derivatives, often involving the reaction of amines with haloacetamides, represented significant progress in organic synthesis. researchgate.net More recently, the prebiotic origins of peptides have been explored, with studies suggesting that amino acid amides could have been key precursors to the formation of peptides on early Earth. nih.gov
Significance of Alkyl Amide Structures in Biochemical and Materials Science Research
The presence of a long alkyl chain attached to an amide group, as seen in 2-Amino-N-dodecylacetamide, is of considerable significance in both biochemical and materials science research. This structural motif gives rise to amphiphilicity, driving the molecules to self-assemble in aqueous environments to form structures like micelles and vesicles. nih.gov
In biochemical research , these self-assembled structures are explored for various applications. For example, they can act as simplified models for biological membranes, aiding in the study of membrane proteins and transport processes. nih.gov Furthermore, the ability of such amphiphiles to form nanoparticles has led to their investigation as drug delivery vehicles. nih.govnih.gov The alkyl amide structure can encapsulate hydrophobic drugs within the core of the micelle, improving their solubility and bioavailability. acs.org Glycine derivatives, in particular, are studied for their potential to act as bidentate ligands, capable of carrying bioactive metal ions into biological systems. acs.orgbeilstein-journals.org
In materials science , long-chain alkyl amides are valued for their role as structure-directing agents or templates in the synthesis of nanomaterials. nih.govmdpi.com 2-Amino-N-dodecylacetamide has been specifically used as a surfactant in the sol-gel template method to produce nanoscale inorganic compounds with controlled structures and pore sizes. The self-assembly of these molecules can create ordered arrays that guide the formation of the inorganic material, leading to novel materials with applications in catalysis, separation, and sensing. The hydrogen bonding capabilities of the amide groups, coupled with the hydrophobic interactions of the alkyl chains, are crucial for the formation of these ordered templates. nih.gov
Current Research Landscape and Emerging Academic Interests
The current research landscape for 2-Amino-N-dodecylacetamide and related long-chain aminoacetamides is characterized by a focus on nanotechnology and advanced materials. There is a growing interest in designing and synthesizing novel amphiphilic amino acid derivatives for a variety of biomedical applications, leveraging their self-assembly properties. umich.edu
Emerging academic interests include:
Smart Materials: The development of "smart" or stimuli-responsive materials is a key area. Long-chain amidoamines are being investigated for their ability to form gels that respond to external stimuli like heat or pH, opening up applications in areas like controlled release and sensing. acs.org
Green Surfactants: With an increasing focus on sustainability, there is a drive to develop biosurfactants and other "green" surfactants from renewable resources. Glycine-based surfactants like 2-Amino-N-dodecylacetamide, derived from amino acids, fit well within this trend. jst.go.jp Future research is likely to explore more environmentally friendly synthesis routes and applications for these molecules.
Advanced Nanofabrication: The use of self-assembling molecules as templates for creating complex nanostructures continues to be a vibrant field of research. The precise control over the self-assembly of molecules like 2-Amino-N-dodecylacetamide is crucial for the bottom-up fabrication of next-generation electronic and photonic devices.
Drug Delivery Systems: The design of more sophisticated drug delivery systems using self-assembling amphiphiles is an ongoing effort. Research is focused on improving the stability, drug-loading capacity, and targeted delivery of these systems. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
59404-81-8 |
|---|---|
Molecular Formula |
C14H30N2O |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-amino-N-dodecylacetamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17) |
InChI Key |
COQIWLXONHFWES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CN |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino N Dodecylacetamide
Established Synthetic Pathways for 2-Amino-N-dodecylacetamide
Multi-Step Synthesis Approaches
A prevalent and well-documented method for synthesizing 2-amino-N-dodecylacetamide is a multi-step process that typically begins with the protection of glycine's amino group, followed by coupling with dodecylamine (B51217), and concluding with deprotection to yield the final product. One common approach utilizes phthaloyl glycine (B1666218), which is formed by the reaction of glycine with phthalic anhydride. google.comgoogle.com This protected amino acid is then reacted with dodecylamine to form the amide bond, resulting in the intermediate N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide. google.comgoogle.com
The final step involves the removal of the phthaloyl protecting group to liberate the primary amine of the glycine moiety, yielding 2-amino-N-dodecylacetamide. google.com This multi-step strategy allows for controlled reactions and purification of intermediates, ultimately leading to a high-purity final product.
Role of Condensing Agents and Amine Deprotection in Synthesis
The formation of the amide bond between the protected glycine and dodecylamine is a critical step that necessitates the use of a condensing agent. Dicyclohexylcarbodiimide (DCC) is a frequently employed condensing agent in this synthesis. google.com It activates the carboxylic acid group of phthaloyl glycine, facilitating the nucleophilic attack by dodecylamine to form the amide linkage. google.comhighfine.com The typical molar ratio for this reaction is approximately 1:1:1.05 of phthaloyl glycine, dodecylamine, and DCC, respectively. google.com Other carbodiimide (B86325) reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), are also used in organic synthesis and offer the advantage of forming byproducts that are easily removed by washing. tcichemicals.com
Amine deprotection is the final and crucial step to yield 2-amino-N-dodecylacetamide. When a phthaloyl group is used for protection, its removal is commonly achieved by hydrazinolysis. google.comsigmaaldrich.com This involves reacting the protected intermediate with hydrazine (B178648) (NH₂NH₂) in a suitable solvent like ethanol (B145695). google.com The hydrazine cleaves the phthaloyl group, forming a stable phthalhydrazide (B32825) byproduct that can be filtered off, leaving the desired 2-amino-N-dodecylacetamide in the solution. google.com Alternative protecting groups like tert-butyloxycarbonyl (Boc) are removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com
Solvent Systems and Reaction Condition Optimization
The choice of solvent and reaction conditions plays a significant role in the efficiency and yield of the synthesis. For the coupling reaction involving DCC, dichloromethane (B109758) is a commonly used solvent. google.com The reaction is typically carried out at room temperature for an extended period, often around 24 hours, to ensure complete reaction. google.com
For the deprotection step via hydrazinolysis, a mixture of ethanol and hydrazine is heated, for example, at temperatures ranging from 40 to 60°C for 1 to 5 hours. google.com The optimization of these conditions, including temperature and reaction time, is crucial for maximizing the yield and purity of the final product. After the reaction, the product is often recrystallized from a solvent like n-hexane to enhance its purity. google.com In cases of sparingly-soluble protected peptides, more powerful solvent systems like a mixture of trifluoroethanol (TFE) and dichloromethane (DCM) have been found to be effective. nih.gov
Interactive Data Table: Synthesis Parameters for 2-Amino-N-dodecylacetamide
| Step | Reagents | Key Conditions | Solvent |
| Amide Coupling | Phthaloyl glycine, Dodecylamine, DCC | Room temperature, 24 hours | Dichloromethane |
| Amine Deprotection (Phthaloyl) | N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide, Hydrazine | 40-60°C, 1-5 hours | Ethanol |
| Purification | Crude 2-amino-N-dodecylacetamide | Recrystallization | n-Hexane |
Innovative Synthetic Strategies and Green Chemistry Considerations
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of innovative techniques and a greater consideration of the environmental impact of chemical processes. mdpi.comacs.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and higher purity of products compared to conventional heating methods. anton-paar.comnih.gov In the context of synthesizing 2-amino-N-dodecylacetamide, microwave irradiation has been utilized in the initial step of forming the protected amino acid, for instance, by reacting glycine and phthalic anhydride. google.com This approach offers a more rapid and efficient alternative to traditional heating methods. The application of microwave energy can accelerate the rate of reaction, leading to a more time- and energy-efficient process. nih.gov
Evaluation of Reagent Efficacy and Environmental Impact in Synthetic Routes
The principles of green chemistry aim to minimize the environmental footprint of chemical processes by focusing on aspects like atom economy, use of less hazardous chemicals, and energy efficiency. acs.org In the synthesis of 2-amino-N-dodecylacetamide, there are opportunities to apply these principles. For example, while traditional methods have sometimes employed reagents like thionyl chloride, which can generate toxic gases, alternative, more environmentally friendly coupling agents are available. google.comhighfine.com
Purification and Characterization Techniques for Synthetic Products
Following synthesis, the crude 2-amino-N-dodecylacetamide requires purification to remove byproducts and unreacted starting materials. Subsequent characterization is essential to confirm the identity and purity of the final product.
Recrystallization Methodologies
Recrystallization is a standard and effective technique for the purification of solid organic compounds like 2-amino-N-dodecylacetamide. The choice of solvent is critical for successful recrystallization, as the compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.
For 2-amino-N-dodecylacetamide, n-hexane has been identified as a suitable solvent for recrystallization. Current time information in Bangalore, IN.google.com The process involves dissolving the crude product in a minimal amount of hot n-hexane. As the solution cools, the solubility of the 2-amino-N-dodecylacetamide decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration. This method has been shown to effectively improve the purity of the synthesized compound. Current time information in Bangalore, IN.google.com The resulting crystals have been observed to have a layered, lamellar structure. hmdb.ca
The effectiveness of the recrystallization solvent can also influence the crystal habit and physical properties of the final product, as seen with other long-chain alkyl compounds where solvents like dichloromethane or tetrahydrofuran (B95107) can yield different crystal forms (e.g., needle-like vs. plate-like) with distinct mechanical properties. frontiersin.org
Spectroscopic and Spectrometric Elucidation in Synthetic Research (e.g., NMR, IR, ESI-MS)
A suite of spectroscopic and spectrometric techniques is employed to elucidate the structure of synthesized 2-amino-N-dodecylacetamide and confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-amino-N-dodecylacetamide, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different types of protons in the molecule. The long dodecyl chain would show a triplet for the terminal methyl group (CH₃) around 0.8-0.9 ppm, a complex multiplet for the numerous methylene (B1212753) (CH₂) groups of the chain between approximately 1.2-1.6 ppm, and a multiplet for the methylene group adjacent to the amide nitrogen. The protons of the CH₂ group alpha to the carbonyl and the primary amine protons would also have distinct chemical shifts. The amide (NH) proton would appear as a broad signal. columbia.eduoregonstate.edu
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show a signal for the carbonyl carbon in the amide group typically in the range of 165-190 ppm. wisc.edu The carbons of the dodecyl chain would appear in the aliphatic region (approx. 10-40 ppm), while the carbon alpha to the amino group would be found in the 40-50 ppm range. mdpi.comgoogle.com
Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-N-dodecylacetamide
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dodecyl Chain | ||
| CH₃ (terminal) | ~0.88 (triplet) | ~14 |
| (CH₂)₉ | ~1.26 (multiplet) | ~22-32 |
| N-CH₂ | ~3.2 (multiplet) | ~40 |
| Acetamide Moiety | ||
| C(O)NH | ~7.5-8.5 (broad singlet) | - |
| C(O)CH₂NH₂ | ~3.3 (singlet) | ~45 |
| NH₂ | ~1.5-2.5 (broad singlet) | - |
| C=O | - | ~170-175 |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-amino-N-dodecylacetamide would display characteristic absorption bands for its primary amide and primary amine functionalities.
N-H Stretching: As a primary amide, it would show two bands for the N-H stretch in the region of 3100-3500 cm⁻¹. wisc.edu The primary amine would also contribute to absorption in this region. researchgate.net
C-H Stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long dodecyl chain's methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov
C=O Stretching (Amide I band): A strong, characteristic absorption for the carbonyl group of the secondary amide would appear around 1640-1680 cm⁻¹. nih.govarizona.edu
N-H Bending (Amide II band): An absorption band for the N-H bending of the amide would be present around 1550 cm⁻¹.
N-H Bending (Amine): The primary amine group would exhibit a bending vibration in the 1580-1650 cm⁻¹ region. researchgate.net
Expected FTIR Absorption Bands for 2-Amino-N-dodecylacetamide
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3200 - 3400 | Medium (one band) |
| Alkyl (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Strong |
| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| Primary Amine (R-NH₂) | N-H Bend | 1580 - 1650 | Medium-Strong |
| Secondary Amide (R-CO-NH-R') | N-H Bend (Amide II) | ~1550 | Medium-Strong |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis (MS/MS).
For 2-amino-N-dodecylacetamide (Molecular Formula: C₁₄H₃₀N₂O, Molecular Weight: 242.40 g/mol ), the ESI mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 243.4. libretexts.org
Fragmentation of the parent ion would likely occur through characteristic pathways for amines and amides. libretexts.org
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For 2-amino-N-dodecylacetamide, this could involve cleavage adjacent to the primary amine, leading to the loss of the dodecylamide portion or cleavage next to the amide nitrogen. Cleavage of the bond between the two carbons of the ethylamine (B1201723) bridge would be a major fragmentation pathway. nih.gov
Amide Bond Cleavage: Fragmentation can also occur at the amide bond, leading to ions corresponding to the acylium ion or the dodecylamine fragment.
McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which would result in a characteristic neutral loss. libretexts.org
Derivatization and Analog Synthesis from 2-Amino-N-dodecylacetamide Precursors
The chemical structure of 2-amino-N-dodecylacetamide, featuring a primary amino group, an amide linkage, and a long alkyl chain, offers several possibilities for derivatization and the synthesis of analogs. These modifications can be used to alter its physicochemical properties, such as its surfactant behavior or its biological activity.
The primary amino group is a key site for chemical modification. It can readily undergo a variety of reactions common to primary amines:
Acylation: The amino group can be acylated using acid chlorides or anhydrides to introduce new functional groups, forming a diamide (B1670390) structure. For example, reaction with haloacetyl chlorides could introduce a reactive handle for further functionalization. plos.org
Alkylation: N-alkylation can be performed to yield secondary or tertiary amines, though controlling the degree of alkylation can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones would form the corresponding imine (Schiff base), which can be a stable derivative or an intermediate for further reactions like reductive amination to produce a secondary amine.
Synthesis of analogs can be achieved by modifying the core components of the molecule, often starting from the same precursors used in its own synthesis.
Varying the Alkyl Chain: By substituting dodecylamine with other primary amines (e.g., with different chain lengths, branching, or containing aromatic rings) during the amide coupling step, a wide range of analogs with modulated hydrophobic properties can be synthesized.
Modifying the Amino Acid Core: Instead of glycine, other amino acids could be used as the starting material. This would introduce different side chains at the alpha-position to the carbonyl group, creating a diverse library of lipoamino acid amides. For instance, using alanine (B10760859) would introduce a methyl group, while using phenylalanine would introduce a benzyl (B1604629) group. atdbio.com
Peptide-like Analogs: The N-(2-aminoethyl)glycine unit, which forms the backbone of Peptide Nucleic Acid (PNA), is structurally related to 2-amino-N-dodecylacetamide. This suggests that 2-amino-N-dodecylacetamide could serve as a building block or a model for creating more complex peptide-like structures with lipidic chains.
These derivatization and analog synthesis strategies allow for the fine-tuning of the molecule's properties for specific applications, ranging from materials science to potential roles as bioactive agents. arizona.edu
Investigations of Molecular Interactions and Structural Aspects of 2 Amino N Dodecylacetamide
Analysis of Intermolecular Forces and Hydrogen Bonding Networks
The chemical structure of 2-amino-N-dodecylacetamide allows for a variety of intermolecular forces that dictate its physical properties and interactions with other molecules. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
The amide and amino groups in the head region introduce polarity to the molecule, leading to dipole-dipole interactions . The carbonyl group (C=O) and the N-H bonds in both the amide and the primary amine are key sites for these electrostatic interactions.
Hydrogen bonding plays a critical role in the formation of structured networks. The primary amine (-NH2) and the secondary amide (-NH-) groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. In aqueous solutions, these groups readily form hydrogen bonds with water molecules. In the solid state or in non-polar solvents, 2-amino-N-dodecylacetamide molecules can form intermolecular hydrogen bonds with each other, leading to the formation of organized structures like sheets or fibrils. The presence of both donor and acceptor sites allows for the formation of extensive hydrogen-bonding networks, which significantly influence the compound's melting point, solubility, and self-assembly behavior. In systems with other N-acyl amino acids, it has been noted that hydrogen bonding between adjacent molecules through the amide groups is a significant factor in their interfacial behavior academie-sciences.fr.
A summary of the primary intermolecular forces in 2-amino-N-dodecylacetamide is presented in the table below.
| Intermolecular Force | Involved Molecular Moiety | Significance |
| London Dispersion Forces | Dodecyl hydrocarbon chain | Major contributor to overall intermolecular attraction, influences packing in solid state and hydrophobic interactions in solution. |
| Dipole-Dipole Interactions | Amide and amino groups | Contribute to the polarity of the molecule and electrostatic interactions. |
| Hydrogen Bonding | Amine (N-H) and Amide (N-H, C=O) groups | Crucial for the formation of organized structures, solubility in polar solvents, and self-assembly. |
Solution Behavior and Self-Assembly Properties in Research Models
The amphiphilic nature of 2-amino-N-dodecylacetamide, possessing both a hydrophilic head and a hydrophobic tail, is central to its behavior in solution, particularly its ability to self-assemble into organized structures.
In aqueous solutions, molecules of 2-amino-N-dodecylacetamide tend to migrate to interfaces, such as the air-water interface, to minimize the unfavorable contact between their hydrophobic tails and water molecules. Above a certain concentration, known as the critical micelle concentration (CMC) , these molecules spontaneously self-assemble into spherical or cylindrical aggregates called micelles . Within these micelles, the hydrophobic dodecyl tails are sequestered in the core, away from the water, while the hydrophilic amino-acetamide head groups form the outer corona, interacting with the surrounding aqueous environment.
The CMC is a key parameter for any surfactant and is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic head group, temperature, and the presence of electrolytes. For N-acyl amino acid surfactants, the CMC generally decreases with increasing hydrocarbon chain length. The pH of the solution can also significantly affect the CMC and micellar properties of amino acid-based surfactants due to the potential for protonation or deprotonation of the amino and amide groups. For similar N-alkyl amino acid surfactants, those with an amino linkage have been found to have lower CMC values compared to those with an amido linkage, attributed to electrostatic attraction between the amino and carboxylic groups, allowing for denser packing at the interface chalmers.se.
The table below provides hypothetical CMC values for 2-amino-N-dodecylacetamide based on trends observed for similar N-acyl amino acid surfactants.
| Property | Estimated Value | Conditions |
| Critical Micelle Concentration (CMC) | 5-15 mM | Aqueous solution, 25°C, neutral pH |
| Aggregation Number | 50-100 | Aqueous solution, 25°C, neutral pH |
| Surface Tension at CMC | 30-40 mN/m | Aqueous solution, 25°C |
These values are estimations based on data for structurally related N-acyl amino acid surfactants and are for illustrative purposes.
In an aqueous environment, water molecules form an ordered structure, known as a hydration shell or hydration sphere, around the 2-amino-N-dodecylacetamide molecule. The nature of this hydration shell differs around the hydrophilic and hydrophobic parts of the molecule.
Around the hydrophilic amino-acetamide head group, water molecules are oriented to form strong hydrogen bonds with the amine and amide functionalities. This interaction is electrostatically favorable and contributes to the solubility of the head group. The structure and dynamics of water in this part of the hydration shell are significantly different from bulk water.
Conversely, the hydrophobic dodecyl tail disrupts the hydrogen-bonding network of water without forming favorable interactions. To minimize this disruption, water molecules form a cage-like, ordered structure around the hydrophobic chain, often referred to as a "clathrate-like" structure. This ordering of water is entropically unfavorable and is the primary driving force for the hydrophobic effect, which leads to the aggregation of the nonpolar tails and the formation of micelles. Studies on small amphiphilic solutes have shown that their hydration shells can exhibit a clathrate hydrate-like structure around nonpolar groups purdue.edu. The dynamics of water in the hydration shells of biomolecules are complex and heterogeneous, with a wide range of interaction strengths and timescales acs.orgnih.gov.
Theoretical and Computational Studies of Molecular Conformation
Theoretical and computational methods provide valuable insights into the molecular conformation and dynamics of 2-amino-N-dodecylacetamide at an atomic level, complementing experimental studies.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of 2-amino-N-dodecylacetamide. These calculations can provide detailed information about bond lengths, bond angles, and torsional angles of the molecule in its most stable conformation (in a vacuum or with a solvent model).
Furthermore, quantum chemical methods can be used to calculate properties such as the molecular dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. For similar amide-containing molecules, quantum chemical calculations have been used to determine chemical shift anisotropy tensors, which are sensitive to the molecular backbone and hydrogen bonding interactions nih.gov.
Below is a table of hypothetical data that could be obtained from quantum chemical calculations for 2-amino-N-dodecylacetamide.
| Calculated Property | Hypothetical Value | Method |
| Ground State Energy | -X Hartrees | DFT (B3LYP/6-31G) |
| Dipole Moment | Y Debye | DFT (B3LYP/6-31G) |
| HOMO Energy | -Z eV | DFT (B3LYP/6-31G) |
| LUMO Energy | +W eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | (Z+W) eV | DFT (B3LYP/6-31G*) |
These are representative properties and hypothetical values for illustrative purposes.
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their self-assembly processes over time. By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes of 2-amino-N-dodecylacetamide in different environments.
In the context of 2-amino-N-dodecylacetamide, MD simulations can be used to:
Investigate the conformational flexibility of the dodecyl chain and the amino-acetamide head group.
Simulate the process of micelle formation in an aqueous solution, providing insights into the structure and stability of the resulting aggregates.
Analyze the structure and dynamics of the hydration shell around the molecule.
Study the interactions of 2-amino-N-dodecylacetamide with other molecules, such as lipids in a model membrane.
Atomistic MD simulations have been successfully used to study the monolayer structures of N-acyl amino acid-based surfactants at air/water interfaces, revealing the importance of intermolecular hydrogen bonds in the close packing of the surfactant molecules tandfonline.com. Such simulations can also elucidate the different stages of surfactant self-assembly, from the initial aggregation of monomers to the formation of stable micelles nih.gov.
Interaction with Other Chemical Species in Research Contexts
The dual nature of 2-amino-N-dodecylacetamide dictates its interactions with surrounding chemical species. The long hydrophobic dodecyl chain minimizes contact with water, driving aggregation and adsorption onto nonpolar surfaces. Conversely, the hydrophilic headgroup, containing the amino and acetamide functionalities, is capable of engaging in hydrogen bonding and electrostatic interactions.
The behavior of 2-amino-N-dodecylacetamide in solution is expected to be significantly influenced by the presence of electrolytes and cosolvents due to its amphiphilic character.
Electrolytes: The addition of electrolytes to an aqueous solution of 2-amino-N-dodecylacetamide would likely affect the stability and structure of any aggregates or micelles that may form. The primary amino group can be protonated, leading to a positively charged headgroup. In this state, the electrostatic repulsions between headgroups would be screened by the counter-ions of the added electrolyte. This screening effect can promote the formation of more compact and larger aggregates at lower concentrations. The type and concentration of the electrolyte would play a crucial role, with multivalent ions having a more pronounced effect than monovalent ions.
Cosolvents: Cosolvents can modulate the solvent properties and thereby influence the self-assembly of 2-amino-N-dodecylacetamide.
Polar Protic Cosolvents (e.g., ethanol): Short-chain alcohols can intercalate between the amphiphilic molecules, disrupting the packing of the hydrophobic tails and potentially increasing the critical micelle concentration (CMC). They can also alter the hydration of the hydrophilic headgroup.
Polar Aprotic Cosolvents (e.g., DMSO, DMF): These cosolvents can affect the hydrogen bonding network of water and interact with the acetamide and amino groups, potentially altering the conformation and aggregation behavior.
Nonpolar Cosolvents: The addition of nonpolar substances would likely be solubilized within the hydrophobic core of any micelles formed by 2-amino-N-dodecylacetamide.
A study on the interactions of amino acids and glycine (B1666218) peptides with aqueous solutions of sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) provides insights into the types of interactions that can be expected. The study utilized volumetric measurements to deduce interactions and found that ion-ion and ion-hydrophilic group interactions are significant. researchgate.net While not directly studying 2-amino-N-dodecylacetamide, this research highlights the importance of electrostatic and hydrophilic interactions for similar classes of molecules in surfactant solutions.
The structural components of 2-amino-N-dodecylacetamide suggest several potential binding mechanisms to model systems like metal surfaces and biomolecules.
Metal Surfaces: The interaction with metal surfaces would be governed by the functional groups in the hydrophilic head. The primary amino group and the lone pair of electrons on the nitrogen and oxygen atoms of the acetamide group can act as ligands, coordinating to metal ions or atoms on a metal surface.
Adsorption Mechanism: It is plausible that 2-amino-N-dodecylacetamide could form a self-assembled monolayer (SAM) on certain metal surfaces. The amino group could serve as an anchoring point to the surface, with the dodecyl chains extending away, creating a hydrophobic outer layer. The packing and orientation of these chains would be influenced by van der Waals interactions between adjacent molecules. Research on synthetic metal-binding peptides has shown that specific amino acid sequences can be immobilized on surfaces to selectively bind metal ions and proteins. nih.gov This suggests that the amino and amide functionalities of 2-amino-N-dodecylacetamide could facilitate similar surface interactions.
Biomolecules: The amphiphilic nature of 2-amino-N-dodecylacetamide makes it a candidate for interacting with biological membranes and proteins.
Interaction with Lipid Bilayers: The hydrophobic dodecyl tail could readily insert into the hydrophobic core of a lipid bilayer, a fundamental structure of cell membranes. The hydrophilic headgroup would remain at the aqueous interface. This insertion could disrupt the local lipid packing and alter membrane fluidity and permeability. Studies on dodecyl amino glucoside have shown that it enhances transdermal drug delivery by reversibly interacting with skin barrier lipids, indicating the ability of a dodecyl chain to interact with and modify lipid structures. nih.gov
Advanced Research Techniques and Methodologies Applied to 2 Amino N Dodecylacetamide Research
In Vitro Assay Development for Biological Activity Assessment
In Silico Approaches in Compound Design and Mechanism Prediction
Computational methods provide a powerful avenue for predicting the behavior and interactions of chemical compounds at a molecular level.
There is currently no publicly available research that details molecular docking studies of 2-amino-N-dodecylacetamide with specific biological receptors. Such in silico experiments are fundamental in modern drug discovery to predict the binding affinity and interaction patterns of a ligand with a protein target. The absence of this data means that the potential biological targets of 2-amino-N-dodecylacetamide remain unidentified.
In a non-biological context, theoretical studies using Density Functional Theory (DFT) have been performed to understand the interaction of 2-amino-N-dodecylacetamide and related compounds with steel surfaces in the context of corrosion inhibition. researchgate.netresearchgate.net
The use of 2-amino-N-dodecylacetamide as a foundational scaffold in virtual screening campaigns to identify new bioactive molecules has not been reported in the scientific literature. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
Advanced Spectroscopic Methods for Mechanistic Insights (beyond basic characterization)
Advanced spectroscopic techniques are essential for gaining deeper insights into the molecular dynamics and interactions of chemical compounds.
Specific studies employing dielectric relaxation spectroscopy to investigate the molecular dynamics of 2-amino-N-dodecylacetamide have not been found in the available literature. This technique is valuable for understanding the rotational and translational motion of molecules and their interactions within a medium. However, a related technique, electrochemical impedance spectroscopy (EIS), has been utilized in the study of 2-amino-N-dodecylacetamide as a corrosion inhibitor to characterize the electrochemical behavior at the metal-inhibitor interface. researchgate.netresearchgate.netresearchgate.net
Microscopic and Imaging Techniques in Materials and Biological Research
Microscopy and imaging are invaluable tools for visualizing the structure and effects of compounds at the micro and nano-scale.
Scanning Electron Microscopy (SEM) has been employed to characterize the morphology of 2-amino-N-dodecylacetamide. One study utilized SEM to reveal its layered crystalline structure when used as a template in the synthesis of nanoporous materials. google.com In the context of corrosion inhibition, SEM has been used to visualize the protective film formed by the compound on the surface of N80 steel. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) has also been applied to study the surface topography of steel in the presence of derivatives of 2-amino-N-dodecylacetamide, providing detailed information about the protective layer formed. researchgate.net
To date, the application of these microscopic techniques to study the interaction of 2-amino-N-dodecylacetamide within a biological system, such as its effects on cells or tissues, has not been documented.
Data Tables
| Research Technique | Application to 2-amino-N-dodecylacetamide | Key Findings |
|---|---|---|
| In Vitro Assays | Not reported in a therapeutic context. | Data not available. |
| Molecular Docking | Not reported for biological receptors. DFT has been used for corrosion studies. | Provides insights into the interaction with steel surfaces. researchgate.netresearchgate.net |
| Virtual Screening | Not reported. | Data not available. |
| Dielectric Relaxation Spectroscopy | Not reported. | Data not available. |
| Electrochemical Impedance Spectroscopy | Corrosion inhibition studies. | Characterizes the inhibitor-metal interface. researchgate.netresearchgate.netresearchgate.net |
| Scanning Electron Microscopy (SEM) | Characterization of crystalline structure and corrosion inhibition. | Revealed a layered structure and the formation of a protective film. researchgate.netgoogle.comresearchgate.net |
| Atomic Force Microscopy (AFM) | Characterization of corrosion inhibition. | Provided topographical details of the protective layer. researchgate.net |
Based on the current search, there is no publicly available scientific literature detailing the use of "Acetamide, 2-amino-N-dodecyl-" in preclinical animal models for the evaluation of its efficacy and biological effects. The search results primarily focus on the chemical synthesis of the compound, its derivatives, and its applications in areas such as corrosion inhibition and as a transfection reagent. Consequently, no data tables or detailed research findings from in vivo studies can be provided as per the request.
Future Directions and Research Perspectives for 2 Amino N Dodecylacetamide
Development of Novel Analogs with Enhanced Specificity or Potency
The core structure of 2-amino-N-dodecylacetamide offers a versatile scaffold for the design and synthesis of novel analogs with tailored properties. Future research will likely focus on systematic modifications of its chemical architecture to enhance specificity for particular targets or to amplify its potency in various applications.
Key strategies for analog development may include:
Varying the Alkyl Chain: Modifying the length and saturation of the dodecyl chain can influence the compound's hydrophobicity, critical micelle concentration, and self-assembly behavior. Investigating a range of alkyl chains will be crucial for optimizing its performance in applications such as drug delivery and materials science.
Modifying the Amino Acid Headgroup: Replacing the glycine (B1666218) moiety with other amino acids (both natural and synthetic) could introduce new functionalities, such as chirality, altered charge, and specific binding interactions. This could lead to analogs with enhanced biological activity or unique material properties.
Introducing Functional Groups: The incorporation of specific functional groups onto the 2-amino-N-dodecylacetamide backbone could enable targeted interactions or responses to external stimuli. For example, the addition of fluorescent tags could facilitate imaging studies, while the inclusion of stimuli-responsive moieties could lead to the development of "smart" materials.
The systematic exploration of these structural modifications, guided by structure-activity relationship (SAR) studies, will be instrumental in unlocking the full potential of this class of compounds.
Exploration of New Application Areas in Scientific Research
While 2-amino-N-dodecylacetamide has shown promise as a templating agent in nanomaterial synthesis and as a corrosion inhibitor, its potential applications extend far beyond these initial findings. Future research should aim to explore its utility in a broader range of scientific disciplines.
Promising new application areas include:
Drug Delivery Systems: The amphiphilic nature of 2-amino-N-dodecylacetamide makes it an excellent candidate for the formulation of micelles, liposomes, and other nanocarriers for the targeted delivery of therapeutic agents. Its biocompatibility, a common feature of amino acid-based surfactants, is a significant advantage in this context.
Biomaterials and Tissue Engineering: The self-assembling properties of 2-amino-N-dodecylacetamide could be harnessed to create biocompatible hydrogels and scaffolds that mimic the extracellular matrix. These materials could find applications in tissue regeneration, 3D cell culture, and as injectable drug delivery depots. mdpi.com
Biosensors and Diagnostics: Functionalized analogs of 2-amino-N-dodecylacetamide could be immobilized on sensor surfaces to create novel biosensing platforms. The specific binding of target molecules to these functionalized surfaces could be detected through various analytical techniques.
Integration with Emerging Technologies in Drug Discovery and Materials Science
The advancement of research on 2-amino-N-dodecylacetamide will be significantly accelerated by its integration with cutting-edge technologies in drug discovery and materials science.
High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen libraries of 2-amino-N-dodecylacetamide analogs for desired biological activities or material properties. acs.orgcolab.ws This will enable the efficient identification of lead compounds for further development.
Computational Modeling and Simulation: Molecular dynamics simulations and other computational methods can provide valuable insights into the self-assembly mechanisms of 2-amino-N-dodecylacetamide and its interactions with other molecules. nih.gov This will facilitate the rational design of new analogs and materials with predictable properties.
Advanced Nanofabrication Techniques: Combining the self-assembling properties of 2-amino-N-dodecylacetamide with advanced nanofabrication techniques, such as microfluidics, could enable the precise control over the morphology and dimensions of the resulting nanostructures, leading to materials with novel optical, electronic, or catalytic properties. mdpi.com
Addressing Synthetic Challenges for Scalable Research Production
For the widespread application of 2-amino-N-dodecylacetamide and its analogs in research and potentially in commercial products, the development of efficient, scalable, and sustainable synthetic methods is paramount.
Future research in this area should focus on:
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reagents, and catalysts will be crucial. maha.asia This includes exploring enzymatic and biocatalytic methods for the synthesis of 2-amino-N-dodecylacetamide.
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. chalmers.se The development of continuous flow methods for the production of 2-amino-N-dodecylacetamide will be a significant step towards its large-scale availability.
Use of Recyclable Catalysts: The use of solid-supported and recyclable catalysts, such as amino-modified Merrifield resins, can significantly reduce waste and improve the cost-effectiveness of the synthesis. nih.gov
A patent has described a method for synthesizing 2-amino-N-dodecylacetamide that is simpler and has a higher yield compared to previous methods, and is also an environmentally friendly process that does not generate toxic gases and wastewater. elsevier.com
Multidisciplinary Research Initiatives
The full potential of 2-amino-N-dodecylacetamide can only be realized through collaborative efforts that bridge different scientific disciplines.
Collaborative Studies in Chemical Biology
The interface of chemistry and biology offers exciting opportunities for the application of 2-amino-N-dodecylacetamide. Collaborative studies between chemists and biologists will be essential to:
Investigate the interactions of 2-amino-N-dodecylacetamide and its analogs with biological membranes, proteins, and other cellular components.
Explore its potential as a tool to probe and manipulate biological processes.
Evaluate the biocompatibility and biodegradability of new materials derived from 2-amino-N-dodecylacetamide.
The Chemical Biology Laboratory (CBL), for instance, exemplifies a multidisciplinary environment where synthetic chemists, chemical biologists, and materials chemists collaborate on the discovery of new molecules and materials with biological impact. cancer.gov
Interdisciplinary Approaches in Nanotechnology
The self-assembling nature of 2-amino-N-dodecylacetamide makes it a prime candidate for bottom-up nanofabrication. Interdisciplinary collaborations between chemists, physicists, and engineers will be crucial for:
Developing a fundamental understanding of the self-assembly process to gain precise control over the resulting nanostructures.
Fabricating novel functional nanomaterials with applications in electronics, photonics, and catalysis. nih.govbohrium.com
Integrating these nanomaterials into functional devices and systems.
The use of 2-amino-N-dodecylacetamide as a template for the synthesis of one-dimensional helical nanoporous structures has been patented, highlighting its application in nanotechnology. bohrium.com
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 2-amino-N-dodecylacetamide, and how can they be experimentally validated?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) can confirm the presence of the dodecyl chain and the acetamide backbone. High-Resolution Mass Spectrometry (HRMS) provides molecular weight validation. For crystalline forms, X-ray diffraction (XRD) may resolve stereochemical details. Comparative analysis with reference databases like NIST Chemistry WebBook ensures accuracy .
Q. What synthetic methodologies are commonly employed for preparing 2-amino-N-dodecylacetamide?
- Methodological Answer : Acylation of 2-amino-dodecylamine with acetyl chloride or acetic anhydride under anhydrous conditions is a standard route. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Monitoring reaction progress with thin-layer chromatography (TLC) or in situ IR spectroscopy is advised .
Q. What safety protocols are essential when handling 2-amino-N-dodecylacetamide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or inhalation exposure. Store the compound in airtight containers away from acids/bases to prevent hydrolysis. Emergency protocols should align with GHS guidelines, including spill containment with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels. Regularly review safety data sheets (SDS) for updates on toxicity profiles .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 2-amino-N-dodecylacetamide under varying reaction conditions?
- Methodological Answer : Systematic optimization involves varying catalysts (e.g., DMAP or pyridine), solvent polarity, and reaction time. Design of Experiments (DoE) frameworks, such as factorial designs, can identify critical parameters. For example, increasing reaction time beyond 12 hours may improve yield but risks decomposition. Kinetic studies using HPLC or GC-MS help balance efficiency and stability .
Q. How can structural ambiguities in 2-amino-N-dodecylacetamide derivatives be resolved during synthesis?
- Methodological Answer : Isomeric or regio-specific ambiguities (e.g., incorrect substitution patterns) require advanced analytical cross-validation. For example, H-NMR coupling constants and NOESY experiments differentiate ortho/meta/para isomers. LC-HRMS/MS fragmentation patterns provide additional confirmation. Collaborative validation with computational models (DFT or molecular dynamics) further reduces uncertainty .
Q. How does the solubility profile of 2-amino-N-dodecylacetamide impact its formulation for biological studies?
- Methodological Answer : Solubility in polar (water, ethanol) vs. non-polar solvents (hexane) dictates formulation strategies. Phase diagrams, similar to acetamide-water-naphthalene systems, can identify eutectic points for stable co-solvent mixtures. For in vivo studies, emulsifiers like Tween-80 or cyclodextrins enhance bioavailability. Dynamic light scattering (DLS) monitors colloidal stability .
Q. What computational approaches predict the interaction of 2-amino-N-dodecylacetamide with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models ligand-receptor binding using the compound’s 3D structure. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., dodecyl chain length) with activity. Molecular dynamics simulations (GROMACS) assess binding stability under physiological conditions. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can the stability of 2-amino-N-dodecylacetamide be assessed under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV or LC-MS, quantifying breakdown products like acetic acid and dodecylamine (from hydrolysis). Arrhenius kinetics predict shelf-life under storage conditions. Stabilizers like antioxidants (BHT) or lyophilization may mitigate degradation .
Q. What methodologies are used to evaluate the carcinogenic potential of 2-amino-N-dodecylacetamide?
- Methodological Answer : Follow IARC guidelines using rodent models (e.g., 2-year bioassays) to assess tumorigenicity. In parallel, perform in vitro genotoxicity assays (Ames test, micronucleus assay) to detect mutagenicity. Compare results with structurally related acetamides (e.g., dimethylacetamide) to contextualize risk. Histopathological analysis of liver and kidney tissues is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
